Methyl 2-(benzylamino)-2-phenylacetate hydrochloride
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Overview
Description
Methyl 2-(benzylamino)-2-phenylacetate hydrochloride is an organic compound that belongs to the class of esters It is characterized by the presence of a benzylamino group and a phenylacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(benzylamino)-2-phenylacetate hydrochloride typically involves the reaction of benzylamine with methyl 2-bromo-2-phenylacetate. The reaction is carried out in the presence of a base, such as sodium carbonate, in an organic solvent like dichloromethane. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reactors, controlling the temperature and pressure, and ensuring the purity of the starting materials. The final product is purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(benzylamino)-2-phenylacetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of amides or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(benzylamino)-2-phenylacetate hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-(benzylamino)-2-phenylacetate hydrochloride involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with biological molecules, while the ester moiety can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(amino)-2-phenylacetate hydrochloride
- Ethyl 2-(benzylamino)-2-phenylacetate hydrochloride
- Methyl 2-(benzylamino)-2-(4-methylphenyl)acetate hydrochloride
Uniqueness
Methyl 2-(benzylamino)-2-phenylacetate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzylamino and phenylacetate moieties allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Biological Activity
Methyl 2-(benzylamino)-2-phenylacetate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and applications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by a complex structure that includes a methyl ester functional group and a benzylamino substituent. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can lead to the formation of different derivatives useful in research and industry.
Table 1: Chemical Reactions of this compound
Reaction Type | Description | Common Reagents |
---|---|---|
Oxidation | Converts the compound to carboxylic acids or oxidized derivatives. | Potassium permanganate (KMnO4), Chromium trioxide (CrO3) |
Reduction | Reduces the ester group to alcohols or other forms. | Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4) |
Substitution | The benzylamino group can participate in nucleophilic substitution reactions. | Alkyl halides, Acyl chlorides |
The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The benzylamino group may facilitate binding to various biological sites, influencing pathways related to inflammation, pain modulation, and neuroprotection.
Case Study: Neuroprotective Effects
Research has indicated that compounds structurally similar to this compound exhibit neuroprotective properties. For instance, studies have shown that certain derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's disease. These compounds have demonstrated IC50 values in the nanomolar range, indicating potent enzyme inhibition.
Applications in Medicinal Chemistry
This compound serves as a valuable building block in the synthesis of multi-target-directed ligands (MTDLs). These ligands are designed to interact with multiple biological targets simultaneously, which is particularly useful in treating complex diseases.
Table 2: Biological Activities and Applications
Properties
Molecular Formula |
C16H18ClNO2 |
---|---|
Molecular Weight |
291.77 g/mol |
IUPAC Name |
methyl 2-(benzylamino)-2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C16H17NO2.ClH/c1-19-16(18)15(14-10-6-3-7-11-14)17-12-13-8-4-2-5-9-13;/h2-11,15,17H,12H2,1H3;1H |
InChI Key |
PETPOPHARBPDEH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)NCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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